

# Degradation of Aromatic-Aliphatic Polyesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Aromatic-aliphatic polyesters are a versatile class of biodegradable polymers that are increasingly utilized in applications ranging from packaging and agriculture to drug delivery systems. Their molecular architecture, which combines the mechanical strength and thermal stability of aromatic units with the biodegradability of aliphatic segments, allows for tunable properties. This guide provides a comparative analysis of the degradation characteristics of prominent aromatic-aliphatic polyesters, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in material selection and application development.

# **Mechanisms of Degradation**

The degradation of aromatic-aliphatic polyesters is a complex process influenced by environmental factors and the polymer's chemical structure. The primary mechanisms of degradation are hydrolysis, enzymatic degradation, and photodegradation.

Hydrolytic Degradation: This process involves the cleavage of ester bonds in the polymer backbone through reaction with water. The rate of hydrolysis is influenced by temperature, pH, and the polymer's hydrophilicity. In copolyesters like Poly(butylene adipate-co-terephthalate) (PBAT), hydrolysis preferentially occurs at the ester linkages between the terephthalate and adipate units.[1]

Enzymatic Degradation: Microorganisms such as bacteria and fungi secrete enzymes like lipases and cutinases that catalyze the breakdown of polyester chains.[2] The accessibility of the polymer chains to these enzymes is a critical factor, with the amorphous regions of the



polymer generally degrading faster than the crystalline regions. The composition of the copolyester, particularly the ratio of aromatic to aliphatic units, significantly impacts the rate of enzymatic degradation.

Photodegradation: Exposure to ultraviolet (UV) radiation can induce chain scission and cross-linking in the polymer, altering its mechanical properties and accelerating degradation. For instance, the photodegradation of PBAT can be significantly influenced by the presence of catalyst residues from its synthesis.

# **Comparative Degradation Data**

The degradation behavior of aromatic-aliphatic polyesters varies significantly based on their composition and the degradation environment. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Hydrolytic Degradation of Aromatic-Aliphatic Polyesters

Polymer	Conditions	Time (days)	Weight Loss (%)	Molecular Weight Reduction (%)	Reference
PBAT	Deionized Water, 80- 100°C	14	Not reported	Significant decrease	[1]
PBAT	Phosphate Buffer (pH 8.0), 58°C	Not specified	Not reported	Significant decrease	[3]
PBS	Simulated Marine Environment	75	Higher than PBAT	Significant decrease	[3]
PBATGA Copolymers	pH 12, Lipase, pH 7, pH 2	Not specified	pH 12 > Lipase ≈ pH 7 > pH 2	Not specified	[1]



Table 2: Enzymatic Degradation of Aromatic-Aliphatic Polyesters

Polymer	Enzyme	Time (days)	Weight Loss (%)	Reference
PBAT	Lipase	15	~5.63	[4]
PBAT/Reed Fiber	Lipase	15	~8.17	[4]
PBAT	Cutinase	2	Complete decomposition	[5]
PBAT/PLA Blends	Cutinase	7	Up to 40 (PBAT-rich blends)	[6]

Table 3: Biodegradation in Compost

Polymer	Standard	Time (days)	Biodegradatio n (%)	Reference
PBAT	ASTM D5338	45	Not specified	[7]
PBAT/Reed Fiber	ISO 14855-1	91	92.4 ± 2.4	[4]
PBAT	ISO 14855-1	91	~80.6	[4]

## **Experimental Protocols**

Accurate assessment of polyester degradation requires standardized experimental protocols. Below are detailed methodologies for key degradation and analytical techniques.

# Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855-1)

This test method determines the rate and extent of aerobic biodegradation of plastic materials in a simulated composting environment.[8][9]



- Inoculum: Use well-aerated compost from municipal solid waste that has been screened to a
  particle size of less than 10 mm.
- Test Setup: Mix the test material with the inoculum and a porous substrate (e.g., vermiculite)
   in a composting vessel. Maintain a thermophilic temperature (e.g., 58 ± 2 °C).
- Aeration and Moisture: Supply a continuous flow of carbon dioxide-free, humidified air to the composting vessel. Maintain the moisture content of the compost between 50% and 60%.
- Data Collection: Continuously monitor the carbon dioxide produced in the exhaust air from each vessel using an infrared analyzer or other suitable method.
- Calculation: Determine the percentage of biodegradation by comparing the cumulative amount of carbon dioxide produced from the test material to the theoretical amount calculated from its elemental composition. The test is typically run for 45 to 180 days.[7][9]

### **Enzymatic Degradation Assay**

This protocol outlines a method for assessing the degradation of polyester films by specific enzymes.

- Enzyme Solution: Prepare a solution of the desired enzyme (e.g., lipase, cutinase) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
- Sample Preparation: Cut the polyester into films of a defined size and weight.
- Incubation: Immerse the polymer films in the enzyme solution and incubate at the optimal temperature for the enzyme (e.g., 37°C for many lipases) with gentle agitation.[10]
- Analysis: At predetermined time intervals, remove the films, wash them with deionized water, and dry them to a constant weight.
- Quantification: Measure the weight loss of the films. Further analysis of the degraded polymer and the supernatant can be performed using techniques like Gel Permeation Chromatography (GPC) to determine changes in molecular weight and Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) to identify degradation products.[11]

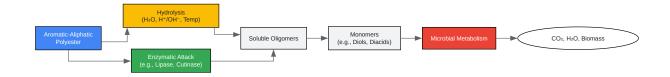


### **Analytical Techniques**

- Gel Permeation Chromatography (GPC/SEC): Used to determine the molecular weight distribution of the polymer before and after degradation. A decrease in molecular weight indicates chain scission.
- Scanning Electron Microscopy (SEM): Provides high-resolution images of the polymer surface, revealing morphological changes such as cracks, pits, and erosion caused by degradation.
- Fourier Transform Infrared Spectroscopy (FTIR): Used to identify changes in the chemical structure of the polymer, such as the formation of new functional groups (e.g., hydroxyl, carboxyl) and the disappearance of ester bonds during degradation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the chemical structure of the polymer and its degradation products, providing detailed information about the cleavage sites in the polymer chain.[12][13]

# **Visualizing Degradation Pathways and Workflows**

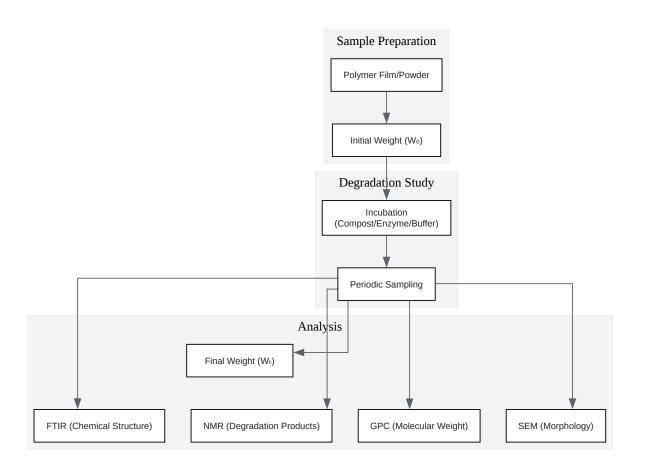
The following diagrams, generated using the DOT language, illustrate key processes in the study of aromatic-aliphatic polyester degradation.



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General degradation pathway of aromatic-aliphatic polyesters.





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- To cite this document: BenchChem. [Degradation of Aromatic-Aliphatic Polyesters: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13747183#degradation-properties-of-aromatic-aliphatic-polyesters]

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